molecular formula C13H11BrFNO3S B2387789 4-bromo-2-fluoro-N-(3-methoxyphenyl)benzenesulfonamide CAS No. 1312305-74-0

4-bromo-2-fluoro-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No.: B2387789
CAS No.: 1312305-74-0
M. Wt: 360.2
InChI Key: PBUWISWKVDIVFR-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(3-methoxyphenyl)benzenesulfonamide (CAS: 1312305-74-0) is a halogenated sulfonamide derivative with the molecular formula C₁₃H₁₁BrFNO₃S and a molecular weight of 360.2 g/mol . Its structure features a benzenesulfonamide core substituted with bromo (Br) and fluoro (F) groups at positions 4 and 2, respectively, and a 3-methoxyphenyl group attached to the sulfonamide nitrogen. This compound is part of a broader class of sulfonamides investigated for therapeutic applications, including anticancer and enzyme inhibitory activities .

Properties

IUPAC Name

4-bromo-2-fluoro-N-(3-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO3S/c1-19-11-4-2-3-10(8-11)16-20(17,18)13-6-5-9(14)7-12(13)15/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUWISWKVDIVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(3-methoxyphenyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-fluoro-N-(3-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce a range of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing the sulfonamide moiety exhibit promising anticancer properties. For instance, a series of benzenesulfonamide derivatives were synthesized and evaluated for their activity against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications on the benzene ring significantly influenced their antiproliferative effects. Notably, compounds similar to 4-bromo-2-fluoro-N-(3-methoxyphenyl)benzenesulfonamide have been tested against the NCI-60 cancer cell line panel, demonstrating significant potential as anticancer agents .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundEC50 (μM)Cell Line TestedReference
4-Bromo-2-FXNCI-60
Vemurafenib0.5Melanoma
Dabrafenib0.9Melanoma

Antiviral Activity

The antiviral potential of sulfonamide compounds has been extensively studied, particularly against HIV. Compounds structurally related to this compound have shown varying degrees of activity against HIV-1, with some derivatives exhibiting sub-micromolar levels of antiviral potency. The mechanism of action involves inhibition of viral replication and interaction with key viral proteins .

Table 2: Antiviral Activity Against HIV-1

CompoundEC50 (μM)Selectivity Index (SI)Reference
4-Bromo-2-FYZ
PF-740.5239.34

Kinase Inhibition

The sulfonamide group is also known for its role in the inhibition of specific kinases involved in cancer progression. Research indicates that derivatives similar to this compound can inhibit mutated B-RAF kinases, which are implicated in various cancers. This property is crucial for developing targeted therapies for melanoma and other malignancies .

Case Studies

Several case studies have highlighted the efficacy of benzenesulfonamides in clinical settings:

  • Vemurafenib : Approved by the FDA for treating late-stage melanoma, this drug contains a sulfonamide moiety and has shown significant therapeutic effects.
  • Dabrafenib : Another FDA-approved kinase inhibitor that utilizes a sulfonamide structure to target B-RAF mutations effectively.

These examples underscore the importance of sulfonamide-containing compounds in modern pharmacotherapy.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the aromatic rings, influencing physicochemical properties such as solubility, melting point, and molecular weight.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₃H₁₁BrFNO₃S 360.2 Not reported 4-Br, 2-F, N-(3-methoxyphenyl)
4-Bromo-N-(3-bromophenyl)-2-fluoro derivative C₁₂H₉Br₂FNO₂S 433.98 Not reported 4-Br, 2-F, N-(3-bromophenyl)
4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl) C₁₀H₈BrFN₂O₂S₂ 365.22 Not reported 4-Br, 2-F, N-(4-methylthiazol-2-yl)
4-Chloro analog (2c) C₃₀H₂₈ClN₅O₃S 573.09 92–194 4-Cl, N-(3-methoxyphenyl)
4-Trifluoromethyl analog (2g) C₃₁H₂₈F₃N₅O₃S 631.65 118–180 4-CF₃, N-(3-methoxyphenyl)

Key Observations :

  • Halogen Effects : Bromo and fluoro substituents enhance lipophilicity and metabolic stability compared to chloro or methyl groups .
  • Thermal Stability : Analogs with bulkier substituents (e.g., trifluoromethyl) exhibit higher melting points (>300°C in some cases), suggesting enhanced crystalline stability .

Commercial Availability and Challenges

  • Availability : The target compound is listed as "discontinued" in commercial catalogs (), limiting accessibility for research.
  • Alternatives : Analogs like 4-bromo-N-(3-bromophenyl)-2-fluoro-benzenesulfonamide (CAS: 1772777-01-1) are available at ~$65/250 mg, offering a feasible substitute .

Biological Activity

4-Bromo-2-fluoro-N-(3-methoxyphenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of bromine and fluorine atoms in its structure may enhance its lipophilicity and biological interactions.

Chemical Structure

  • Molecular Formula : C13H12BrFNO2S
  • CAS Number : 1312305-74-0

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that related benzenesulfonamides demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating their potency.

CompoundMIC (mg/mL)Target Organism
4d6.72E. coli
4h6.63S. aureus
4a6.67Mixed bacteria

These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains .

Anti-inflammatory Activity

In vivo studies have demonstrated that certain sulfonamide derivatives can significantly reduce inflammation. For example, compounds similar to this compound showed a reduction in carrageenan-induced edema in rat models, with efficacy rates exceeding 80% .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. A related compound demonstrated inhibition of fibroblast growth factor receptor (FGFR1), which is implicated in several cancer types, including non-small cell lung cancer (NSCLC). The compound's ability to induce apoptosis and arrest the cell cycle at the G2 phase was noted, suggesting it could serve as a lead compound for further development in cancer therapeutics .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms may enhance its binding affinity to these targets, modulating downstream signaling pathways critical for cellular processes.

Interaction with Proteins

Studies using multi-spectroscopic techniques have shown that similar sulfonamides interact with human serum albumin (HSA), which may influence their pharmacokinetic properties and therapeutic efficacy .

Case Studies

  • Antimicrobial Efficacy : In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action.
  • Anti-inflammatory Effects : In animal models, compounds structurally similar to this compound showed a marked decrease in paw edema when administered prior to inflammation induction.
  • Cancer Cell Line Studies : Research on derivatives indicated that they inhibited cancer cell proliferation in various NSCLC cell lines with IC50 values ranging from 1 to 3 µM, demonstrating their potential as targeted therapies .

Q & A

Q. What green chemistry approaches reduce waste in large-scale synthesis?

  • Methodological Answer :
  • Solvent Substitution : Replace DCM with cyclopentyl methyl ether (CPME) .
  • Catalysis : Use immobilized lipases for enantioselective steps (applied to sulfonamide precursors in ).

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